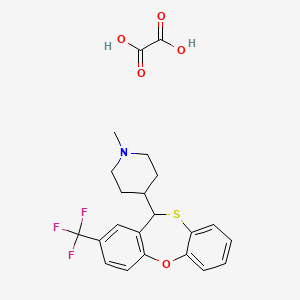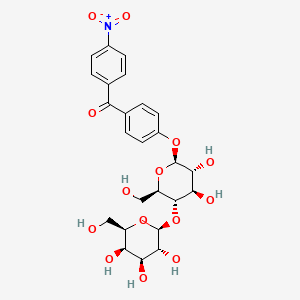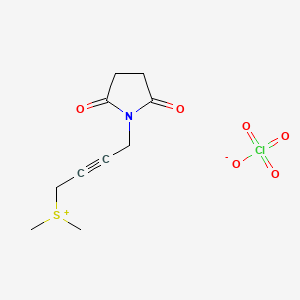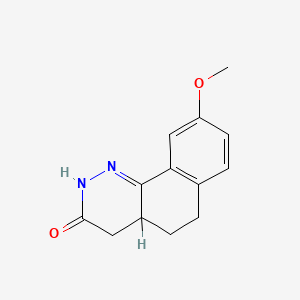
4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the core structure: This could involve cyclization reactions starting from appropriate precursors.
Methoxylation: Introduction of the methoxy group at the 9th position using reagents like methanol and a catalyst.
Reduction: Reduction of specific double bonds to achieve the tetrahydro configuration.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalytic hydrogenation: For reduction steps.
Automated synthesis: Using flow chemistry techniques for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced derivatives.
Substitution: Introduction of various functional groups like halogens, nitro groups, etc.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one would depend on its specific biological target. Generally, it might involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting cell signaling or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Cinnoline: The parent compound.
9-Methoxycinnoline: A simpler analog.
Tetrahydrocinnoline: Lacking the methoxy group.
Uniqueness
4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one is unique due to its specific substitution pattern and tetrahydro configuration, which might confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
133414-54-7 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
9-methoxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one |
InChI |
InChI=1S/C13H14N2O2/c1-17-10-5-4-8-2-3-9-6-12(16)14-15-13(9)11(8)7-10/h4-5,7,9H,2-3,6H2,1H3,(H,14,16) |
Clave InChI |
FWITYCSJTUCFDL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCC3C2=NNC(=O)C3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


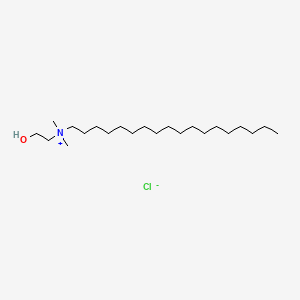
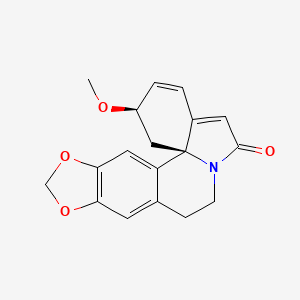
![[2-(Hexanoyloxymethyl)-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-3-propoxypropyl] heptanoate](/img/structure/B12760826.png)
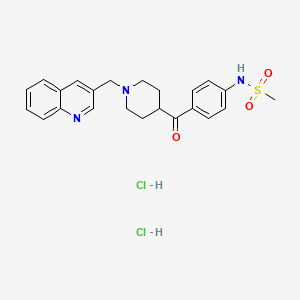
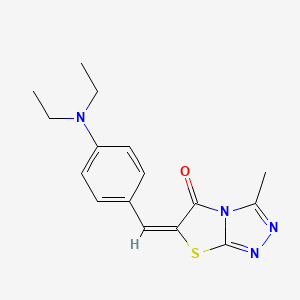
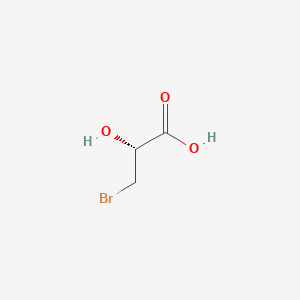
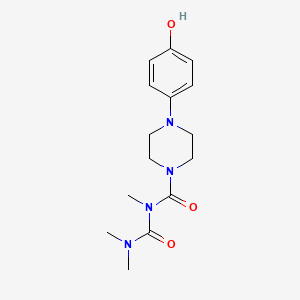
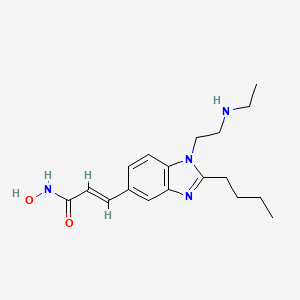
![N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide;dihydrochloride](/img/structure/B12760876.png)
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4,4-dicyclohexyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12760877.png)
![N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12760883.png)
